An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Chloride (CAS 97-08-5)
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Chloride (CAS 97-08-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenesulfonyl chloride, a key intermediate in the pharmaceutical and agrochemical industries.
Chemical Identity and Properties
4-Chloro-3-nitrobenzenesulfonyl chloride is a reactive organosulfur compound with the CAS number 97-08-5. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonyl chloride functional group.[1][2][3] This combination of functional groups makes it a versatile building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of 4-Chloro-3-nitrobenzenesulfonyl chloride are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 97-08-5 | [3][4][5][6] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [3][4][5] |
| Molecular Weight | 256.06 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][2][7] |
| Melting Point | 58-62 °C | [8] |
| Boiling Point | Decomposes | [7] |
| Density | 1.79 g/cm³ | [7] |
| Solubility | Reacts with water. Soluble in organic solvents like dichloromethane, acetone, and toluene. | [3][7][9] |
| Odor | Pungent or irritating | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Chloro-3-nitrobenzenesulfonyl chloride.
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¹H NMR: Spectral data is available and can be used to confirm the aromatic proton substitution pattern.[1]
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the sulfonyl chloride, nitro, and chloro-aromatic groups.[10][11]
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound, aiding in molecular weight determination and fragmentation analysis.[10][12]
Synthesis and Manufacturing
The primary industrial synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride involves the chlorosulfonation of 2-chloronitrobenzene. This process is typically carried out using chlorosulfonic acid. The reaction is carefully controlled to ensure high yield and purity of the final product.
Below is a generalized workflow for the synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride.
Experimental Protocol: Synthesis from 2-Chloronitrobenzene
A common laboratory-scale synthesis protocol is as follows:
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Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add chlorosulfonic acid.
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Addition of Reactant: Slowly add 2-chloronitrobenzene to the chlorosulfonic acid while maintaining a controlled temperature.
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Reaction: Stir the mixture at a specific temperature for several hours until the reaction is complete.
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Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
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Purification: Filter the crude solid, wash with cold water, and then recrystallize from a suitable solvent (e.g., petroleum ether) to obtain the pure 4-Chloro-3-nitrobenzenesulfonyl chloride.
Chemical Reactivity and Applications
The high reactivity of the sulfonyl chloride group makes this compound a valuable intermediate.[3] It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters.
This reactivity is harnessed in various industrial applications:
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Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical agents, including sulfonamide drugs.
-
Agrochemical Manufacturing: It is used in the production of herbicides, fungicides, and insecticides.[2]
-
Organic Synthesis: It is a versatile reagent for introducing the 4-chloro-3-nitrophenylsulfonyl group into organic molecules.
Safety and Handling
4-Chloro-3-nitrobenzenesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
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Corrosive: May be corrosive to metals.[8]
-
Skin and Eye Irritant: Causes skin and eye irritation.
-
Respiratory Irritant: Inhalation of dust can cause respiratory irritation.
-
Moisture Sensitive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a respirator if dust is generated.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[7] Keep containers tightly sealed.
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
Conclusion
4-Chloro-3-nitrobenzenesulfonyl chloride is a fundamentally important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and professionals working with this compound. This guide provides a solid foundation of technical information to support its effective and safe utilization in research and development.
References
- 1. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 4-Chloro-3-Nitrobenzenesulfonyl Chloride | Properties, Uses, Safety & Supplier China [chlorobenzene.ltd]
- 8. 4-Chloro-3-nitrobenzenesulfonyl Chloride | 97-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Chloro-3-nitrobenzenesulfonyl chloride CAS#: 97-08-5 [m.chemicalbook.com]
- 10. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 11. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 12. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]

